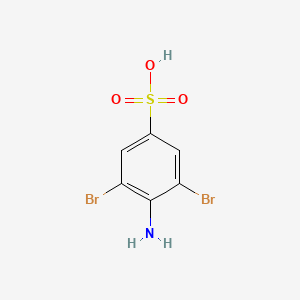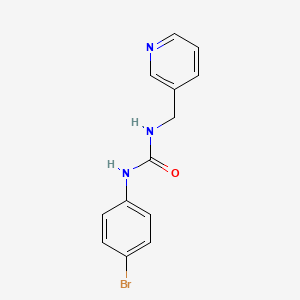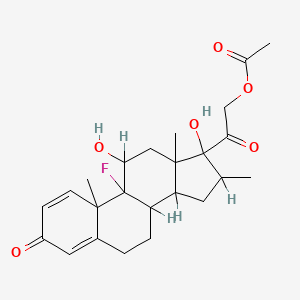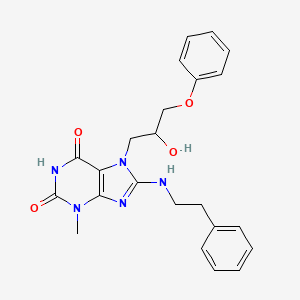![molecular formula C6H16ClN5 B7771605 [N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)
[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride” is known as holmium(III) nitrate pentahydrate. It is a chemical compound composed of holmium, nitrogen, and oxygen, with the molecular formula H10HoN3O14. Holmium(III) nitrate pentahydrate is a rare earth metal compound that is typically used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium(III) nitrate pentahydrate can be synthesized through the reaction of holmium oxide (Ho2O3) with nitric acid (HNO3). The reaction typically involves dissolving holmium oxide in concentrated nitric acid, followed by crystallization to obtain the pentahydrate form. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure complete dissolution and proper crystallization.
Industrial Production Methods
In industrial settings, holmium(III) nitrate pentahydrate is produced by reacting holmium oxide with nitric acid in large reactors. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high purity and yield. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Holmium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: Holmium(III) nitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental holmium.
Substitution: The nitrate ions can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with other acids or salts can lead to the substitution of nitrate ions.
Major Products Formed
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds or elemental holmium.
Substitution: Holmium salts with different anions.
Applications De Recherche Scientifique
Holmium(III) nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical research for the development of diagnostic and therapeutic agents, particularly in imaging and radiotherapy.
Industry: Applied in the manufacturing of specialized materials, such as optical fibers and lasers, due to its unique optical properties.
Mécanisme D'action
The mechanism of action of holmium(III) nitrate pentahydrate involves its interaction with various molecular targets and pathways. In biological systems, holmium ions can bind to proteins and enzymes, affecting their structure and function. In industrial applications, the compound’s unique optical and magnetic properties are exploited for specific purposes, such as enhancing the performance of optical devices.
Comparaison Avec Des Composés Similaires
Holmium(III) nitrate pentahydrate can be compared with other rare earth metal nitrates, such as:
- Erbium(III) nitrate pentahydrate
- Dysprosium(III) nitrate pentahydrate
- Ytterbium(III) nitrate pentahydrate
Uniqueness
Holmium(III) nitrate pentahydrate is unique due to its specific optical and magnetic properties, which make it particularly useful in applications such as lasers and optical fibers. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
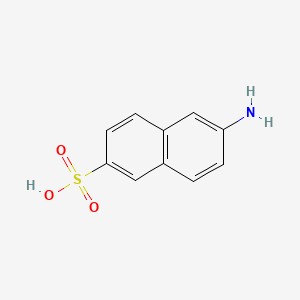

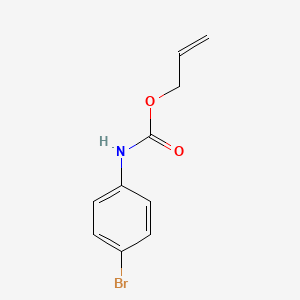
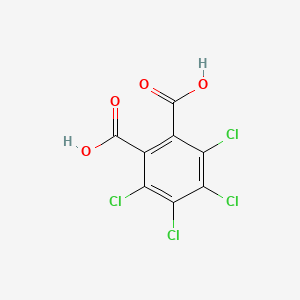
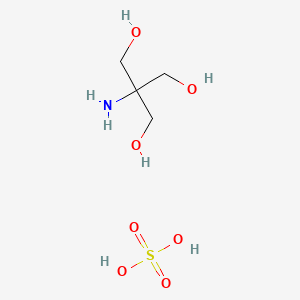
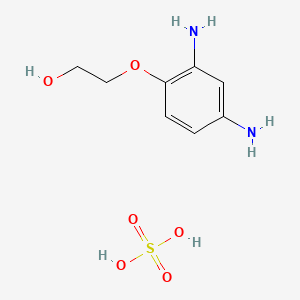
![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)
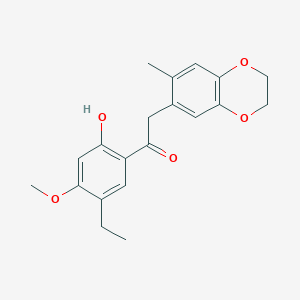
![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)
![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)
